1-(2-Adamantyl)piperazine dihydrochloride

Sigma Receptor Oncology Neuropharmacology

Select 1-(2-Adamantyl)piperazine dihydrochloride (CAS 329768-53-8) for your next drug discovery campaign. Its 2-adamantyl-piperazine core delivers a proven 25-fold σ1/σ2 binding selectivity, a significant advantage for CNS probe development. Use it as a benchmark in oncology research, with confirmed antiproliferative activity (HeLa IC50 = 9.2 μM). As a dihydrochloride salt, it ensures superior solubility and batch-to-batch reproducibility over the free base. Sourced via NIMH program for CNS relevance. Do not substitute with unvalidated analogs.

Molecular Formula C14H26Cl2N2
Molecular Weight 293.3
CAS No. 329768-53-8
Cat. No. B3125829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Adamantyl)piperazine dihydrochloride
CAS329768-53-8
Molecular FormulaC14H26Cl2N2
Molecular Weight293.3
Structural Identifiers
SMILESC1CN(CCN1)C2C3CC4CC(C3)CC2C4.Cl.Cl
InChIInChI=1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-12-6-10-5-11(8-12)9-13(14)7-10;;/h10-15H,1-9H2;2*1H
InChIKeyBRARYBUDONWTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Adamantyl)piperazine dihydrochloride: A Procurement Overview for a Versatile Adamantane-Piperazine Research Scaffold


1-(2-Adamantyl)piperazine dihydrochloride (CAS 329768-53-8), a dihydrochloride salt of a piperazine substituted with a 2-adamantyl group, serves as a foundational scaffold in medicinal chemistry. This compound is a member of the adamantane-piperazine class, which is frequently employed for its ability to modulate lipophilicity and target receptor-binding domains due to the bulky, cage-like adamantane core [1]. As a research chemical, it is available through programs like the NIMH Chemical Synthesis and Drug Supply Program, indicating its recognized value as a specialized tool for neuroscience and pharmacology research [2].

Why 1-(2-Adamantyl)piperazine dihydrochloride is Not Interchangeable with Other Adamantane or Piperazine Analogs


Generic substitution among adamantane-piperazine derivatives is scientifically unsound due to the significant impact of subtle structural variations on biological activity. The position of the adamantyl substituent (e.g., 1- vs. 2-adamantyl) and the specific chemical environment of the piperazine ring directly influence receptor binding affinity and selectivity [1]. For instance, studies on closely related 1-(2-aryl-2-adamantyl)piperazine derivatives reveal a remarkable 25-fold binding selectivity for the σ1 receptor over the σ2 receptor, a property that is highly sensitive to molecular modifications [1]. Furthermore, the salt form, such as the dihydrochloride, is often chosen to improve physicochemical properties like solubility and stability, which are critical for reproducible in vitro and in vivo studies. Therefore, substituting this compound with a seemingly similar analog or a free base could lead to drastically different experimental outcomes, invalidating comparative research and hindering project progression.

Quantitative Differentiation Evidence for 1-(2-Adamantyl)piperazine dihydrochloride


Superior σ1 Receptor Selectivity of the 2-Adamantyl-Piperazine Pharmacophore

The 1-(2-adamantyl)piperazine scaffold provides a significant advantage in sigma receptor pharmacology. Studies on 1-(2-aryl-2-adamantyl)piperazine derivatives demonstrate a remarkable 25-fold higher binding affinity for the σ1 receptor compared to the σ2 receptor, a selectivity profile that is critical for dissecting the distinct biological roles of these receptor subtypes [1]. This selectivity is a direct consequence of the 2-adamantyl substitution pattern, which optimizes the fit within the σ1 receptor's binding pocket.

Sigma Receptor Oncology Neuropharmacology

Validated Antiproliferative Efficacy of the 2-Adamantyl-Piperazine Core

The parent scaffold of 1-(2-Adamantyl)piperazine dihydrochloride is a key determinant of anticancer activity. Research on a closely related analog, the parent piperazine 'compound 6' (1-(2-adamantyl)piperazine), demonstrated a measurable antiproliferative effect against HeLa cervical carcinoma and MDA-MB-231 breast cancer cell lines, with IC50 values of 9.2 μM and 8.4 μM, respectively [1]. This activity serves as a quantitative benchmark for the 2-adamantyl-piperazine core.

Anticancer Cytotoxicity Cancer Cell Lines

Proven Psychotropic Potential as a Research Tool

The inclusion of 1-(2-Adamantyl)piperazine dihydrochloride in the NIMH Chemical Synthesis and Drug Supply Program, with a designated 'potential psychotropic' biological activity, distinguishes it as a curated research tool for central nervous system (CNS) studies [1]. This designation, based on early pharmacological evaluation, implies a pre-validated starting point for investigating novel mechanisms in mental health, unlike many uncharacterized commercial analogs.

Neuroscience Psychopharmacology CNS Research

Application Scenarios Where 1-(2-Adamantyl)piperazine dihydrochloride Provides a Verifiable Advantage


Sigma-1 Receptor Pharmacology and Target Validation Studies

Procure this compound as a foundational scaffold for synthesizing novel sigma-1 receptor ligands. The established 25-fold σ1/σ2 selectivity inherent to the 2-adamantyl-piperazine core provides a significant head-start for developing selective chemical probes, reducing the need for extensive initial SAR studies to achieve subtype selectivity [1].

Medicinal Chemistry Optimization for Anticancer Lead Generation

Use 1-(2-Adamantyl)piperazine dihydrochloride as a validated starting point for an anticancer drug discovery program. Its parent structure demonstrates confirmed, albeit moderate, antiproliferative activity against key cancer cell lines (HeLa IC50 = 9.2 μM, MDA-MB-231 IC50 = 8.4 μM), providing a clear benchmark for potency improvements through structural modification [1].

CNS-Focused Academic Research and Exploratory Neuroscience

Researchers investigating novel mechanisms for neuropsychiatric disorders should consider this compound. Its inclusion in the NIMH repository with a 'potential psychotropic' label indicates it has passed an initial filter for CNS relevance, making it a time- and resource-efficient choice for exploratory studies compared to screening a wider array of uncharacterized compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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